4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid
Description
Properties
CAS No. |
530152-72-8 |
|---|---|
Molecular Formula |
C17H12ClN3O5S |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H12ClN3O5S/c18-13-7-1-10(9-14(13)21(25)26)2-8-15(22)20-17(27)19-12-5-3-11(4-6-12)16(23)24/h1-9H,(H,23,24)(H2,19,20,22,27) |
InChI Key |
QFEQIPGWCLLFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic Acid
A highly effective method for preparing the amino intermediate, which is essential for the final compound, involves catalytic hydrogenation using Raney nickel as a catalyst under a hydrogen atmosphere. This method is detailed in Chinese patent CN107935876B and is notable for its mild conditions, high yield, and industrial applicability.
Key parameters of the hydrogenation process:
| Parameter | Description | Optimal Range/Value |
|---|---|---|
| Catalyst | Raney nickel | 2-10% w/w relative to substrate |
| Organic solvent | Ethyl acetate, methanol, ethanol, toluene, THF, acetonitrile | Ethyl acetate preferred |
| Substrate to solvent ratio | Mass ratio | 1 : 3 to 1 : 10 |
| Hydrogen pressure | Initial pressure | 1 to 2 MPa (preferably 1.5-1.8 MPa) |
| Reaction temperature | Temperature during hydrogenation | 25 to 55 °C (optimal ~35 °C) |
| Reaction time | Duration of hydrogenation | 1 to 5 hours (typically ~3 hours) |
| Post-reaction processing | Filtration, solvent removal, washing, drying | Standard solid-liquid separation |
| Product purity (HPLC) | Purity of amino acid intermediate | >98% |
| Yield | Isolated yield of amino acid intermediate | ~95% |
Process summary:
- The nitro-substituted benzoic acid is mixed with Raney nickel and an organic solvent (preferably ethyl acetate).
- The mixture is placed in a stainless steel high-pressure reactor.
- The reactor is purged with nitrogen and then charged with hydrogen to the desired pressure.
- The reaction mixture is stirred at 35 °C under hydrogen pressure for approximately 3 hours.
- Hydrogen pressure is monitored and replenished as consumed.
- After completion, the catalyst is filtered off, and the solvent is evaporated.
- The crude product is washed with water and dried to yield high-purity 2-(3-amino-4-chlorobenzoyl)benzoic acid.
This method offers advantages such as mild reaction conditions, short reaction time, high yield, and environmental friendliness. The catalyst can be reused multiple times, reducing costs and waste generation.
Subsequent Coupling to Form the Target Compound
While detailed procedures specifically for the final coupling to form 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid are less frequently documented in open literature, the general approach involves:
- Activation of the amino intermediate (e.g., via carbamoylation or thiocarbamoylation).
- Introduction of the prop-2-enoyl group through condensation or acylation reactions.
- Purification by crystallization or chromatographic methods.
These steps require careful control of reaction conditions to preserve the sensitive functional groups and achieve high purity of the final product.
Comparative Data Table of Preparation Parameters
| Step | Parameter | Method Details | Outcome/Notes |
|---|---|---|---|
| Nitro group hydrogenation | Catalyst | Raney nickel | High activity, reusable |
| Solvent | Ethyl acetate preferred | Good solubility and reaction medium | |
| Temperature | 25-55 °C (optimal 35 °C) | Mild conditions | |
| Pressure | 1-2 MPa hydrogen | Maintains reaction rate | |
| Time | 1-5 hours (typically 3 hours) | Efficient conversion | |
| Yield | ~95% | High isolated yield | |
| Purity | >98% (HPLC) | Suitable for further synthesis | |
| Coupling to final compound | Reagents | Carbamothioylation agents, prop-2-enoyl derivatives | Requires optimization per lab |
| Purification | Crystallization, washing | Ensures product purity |
Research Findings and Perspectives
- The hydrogenation method using Raney nickel is widely recognized for its efficiency in reducing aromatic nitro groups to amino groups in substituted benzoic acids, which is a critical intermediate step in the synthesis of the target compound.
- The choice of solvent and reaction parameters has a significant impact on yield and purity, with ethyl acetate and moderate temperature providing optimal results.
- The catalyst’s reusability and mild reaction conditions make this method attractive for industrial-scale synthesis.
- The final coupling steps, although less documented in patent literature, typically follow standard organic synthesis protocols involving carbamothioylation and acylation, demanding precise control to maintain functional group integrity.
- Environmental and cost considerations favor the described catalytic hydrogenation approach over older methods involving copper salts or hydrazine, which have longer reaction times and generate problematic waste.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The benzoic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 4-Chloro-3-nitrophenyl Moieties
- 2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (Compound 3) Structure: Benzoxazinone core with 4-chloro-3-nitrophenyl substituent. Synthesis: Prepared via condensation of 2-aminobenzoic acid and 4-chloro-3-nitrobenzoyl chloride in pyridine. Comparison: Shares the 4-chloro-3-nitrophenyl group but lacks the propenoylcarbamothioylamino-benzoic acid backbone. Likely exhibits different reactivity due to the benzoxazinone ring’s electrophilic nature.
- 3-Amino-2-(4-chloro-3-nitrophenyl)quinazolin-4(3H)-one (Compound 5) Structure: Quinazolinone scaffold with 4-chloro-3-nitrophenyl group. Synthesis: Derived from hydrazine hydrate reflux with Compound 3. Comparison: The quinazolinone core may confer distinct biological activity compared to the target compound’s benzoic acid-thiourea framework.
Substituted Benzoic Acid Derivatives
- 4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic Acid Structure: Bromo and methoxy substituents replace chloro and nitro groups. Molecular Weight: 435.292 vs. ~372.74 for the target compound (estimated). Impact of Substituents: Bromine’s larger atomic radius and methoxy’s electron-donating effects may alter solubility and hydrogen-bonding capacity compared to the electron-withdrawing nitro and chloro groups.
- 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid Structure: Sulfonyl group replaces propenoylcarbamothioyl moiety; additional hydroxyl group at 2-position. Properties: Predicted pKa = 2.77 (vs. ~4.2 for unsubstituted benzoic acid), indicating enhanced acidity due to sulfonyl and hydroxyl groups.
Esters and Carbamoyl Analogs
- Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate Structure: Methyl ester with para-nitro substituent. Crystallography: Related structures (e.g., N-phenylmaleamic acid) show planar conformations influenced by hydrogen bonding. The target compound’s thiourea group may introduce non-planar geometry, affecting crystal packing.
Data Tables
Table 1: Substituent Effects on Physical Properties
*Estimated based on molecular formula.
Research Findings and Implications
- Hydrogen Bonding : Thiourea and carboxylic acid groups in the target compound may form extensive hydrogen-bonding networks, influencing crystallinity and solubility. Sulfonyl analogs (e.g., ) exhibit stronger acidity due to electron-withdrawing effects.
- Synthetic Efficiency : Microwave-assisted synthesis (as in ) could improve yields for the target compound compared to traditional reflux methods.
Biological Activity
4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a compound of interest due to its potential biological activities. This article examines its biological properties, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a chloro-nitrophenyl moiety, which is known for enhancing biological activity through various pathways.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.
- Antiproliferative Effects : Studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes such as cathepsins B and L, which are involved in protein degradation pathways.
Antimicrobial Activity
In a study focusing on the antimicrobial properties of benzoic acid derivatives, it was found that this compound exhibited significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .
Antiproliferative Effects
The antiproliferative activity was assessed in vitro using several cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 25 µM, suggesting that it effectively inhibits cell proliferation. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Enzyme Inhibition Studies
The inhibition of cathepsins B and L was evaluated using enzyme assays. The compound showed a potent inhibitory effect with IC50 values in the low micromolar range. This inhibition is significant as cathepsins play crucial roles in cancer progression and metastasis .
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the effectiveness of various benzoic acid derivatives against resistant bacterial strains, this compound was included in the testing panel. Results indicated a notable reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against resistant infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for preparing 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step pathway involving:
- Step 1: Formation of the propenoyl carbamothioyl intermediate by reacting 4-chloro-3-nitrobenzaldehyde with thiourea under acidic conditions (e.g., HCl catalysis) .
- Step 2: Coupling the intermediate with 4-aminobenzoic acid using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF or THF .
- Optimization: Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., DMF-ethanol mixtures) improves yield and purity. Adjust stoichiometry of reactants and catalyst loading to minimize side products .
Basic: How can the crystal structure and conformational properties of this compound be determined experimentally?
Methodological Answer:
- X-ray Crystallography: Grow single crystals by slow evaporation of a saturated solution in DMSO or DMF. Use CuKα radiation (λ = 1.54184 Å) for data collection. Refine structures using SHELXL software .
- Key Parameters: Analyze bond lengths (e.g., C-Cl: ~1.74 Å, C=O: ~1.21 Å) and dihedral angles between the benzoic acid and chloronitrophenyl moieties to assess planarity and steric effects .
- Validation: Compare experimental data with computational models (DFT) to confirm accuracy .
Intermediate: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR: Use DMSO-d₆ as a solvent. Key signals include:
- ¹H NMR: Aromatic protons (δ 7.5–8.3 ppm), enolic proton (δ ~13.3 ppm, broad singlet for -COOH) .
- ¹³C NMR: Carbonyl carbons (C=O at δ ~166–168 ppm, C=S at δ ~194 ppm) .
- IR Spectroscopy: Identify functional groups (e.g., -COOH stretch at ~2500–3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 426.9/428.9 for chlorinated analogs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For antimicrobial studies, use ATCC-certified cell lines and validate via MTT assays .
- Purity Analysis: Use HPLC (C18 column, acetonitrile-water gradient) to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew bioactivity results .
- Structural Confirmation: Cross-validate with X-ray or NMR data to rule out isomerism or polymorphic forms .
Advanced: What computational strategies can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the compound’s InChI (e.g., InChI=1S/C14H9ClO3...) and target protein PDB files (e.g., enzymes like COX-2). Focus on hydrogen bonding with -COOH and π-π stacking with the chloronitrophenyl group .
- QSAR Modeling: Derive descriptors (e.g., logP, polar surface area) from SMILES strings. Train models using bioactivity datasets from analogs with known IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Substituent Modification: Replace the nitro group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Bioisosteric Replacement: Substitute the thiocarbamoyl group with sulfonamide (-SO₂NH₂) to modulate solubility and binding .
- In Vivo Testing: Assess pharmacokinetics (e.g., plasma half-life in rodent models) and toxicity (LD₅₀) for lead candidates .
Intermediate: What strategies mitigate challenges in solubility and formulation for in vitro assays?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin complexes. Confirm stability via UV-Vis spectroscopy over 24 hours .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (emulsion-solvent evaporation method) to improve bioavailability .
Advanced: How do steric and electronic effects of the chloronitrophenyl group influence reactivity in further synthetic modifications?
Methodological Answer:
- Electrophilic Aromatic Substitution: The nitro group directs incoming electrophiles to the meta position, while the chlorine atom enhances electrophilicity at the para position .
- Nucleophilic Attack: The thiocarbamoyl group’s sulfur atom acts as a nucleophile in alkylation reactions (e.g., with methyl iodide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
